molecular formula C6H5IN2S B8511315 7-Iodo-5-methylimidazo[5,1-b]thiazole

7-Iodo-5-methylimidazo[5,1-b]thiazole

Cat. No. B8511315
M. Wt: 264.09 g/mol
InChI Key: CXPYPVXJMCYSIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06458780B1

Procedure details

5-Methylimidazo[5,1-b]thiazole (6.90 g) was dissolved in 500 ml of dichloromethane. N-Iodosuccinimide (10.6 g) was added to the solution. The mixture was stirred at room temperature for 24 hr. N-Iodosuccinimide (1.06 g) was added thereto, followed by stirring for additional one hr. The reaction solution was washed with an aqueous sodium thiosulfate solution and brine in that order, dried over anhydrous magnesium sulfate, and then filtered. The solvent was removed by distillation under the reduced pressure. The residue was dissolved in 200 ml of dichloromethane and 100 ml of ethyl acetate. Silica gel (30 g) was added to the solution. The mixture was stirred. The silica gel was removed by filtration. The filtrate was washed with 200 ml of a mixed solution of dichloromethane:ethyl acetate=2:1. The filtrate was concentrated under the reduced pressure to give 13.08 g of 7-iodo-5-methylimidazo[5,1-b]thiazole.
Quantity
6.9 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
10.6 g
Type
reactant
Reaction Step Two
Quantity
1.06 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[N:9]2[C:5]([S:6][CH:7]=[CH:8]2)=[CH:4][N:3]=1.[I:10]N1C(=O)CCC1=O>ClCCl.IN1C(=O)CCC1=O>[I:10][C:4]1[N:3]=[C:2]([CH3:1])[N:9]2[CH:8]=[CH:7][S:6][C:5]=12

Inputs

Step One
Name
Quantity
6.9 g
Type
reactant
Smiles
CC1=NC=C2SC=CN21
Name
Quantity
500 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
10.6 g
Type
reactant
Smiles
IN1C(CCC1=O)=O
Step Three
Name
Quantity
1.06 g
Type
catalyst
Smiles
IN1C(CCC1=O)=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 24 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
by stirring for additional one hr
Duration
1 h
WASH
Type
WASH
Details
The reaction solution was washed with an aqueous sodium thiosulfate solution and brine in that order
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The solvent was removed by distillation under the reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in 200 ml of dichloromethane
ADDITION
Type
ADDITION
Details
Silica gel (30 g) was added to the solution
STIRRING
Type
STIRRING
Details
The mixture was stirred
CUSTOM
Type
CUSTOM
Details
The silica gel was removed by filtration
WASH
Type
WASH
Details
The filtrate was washed with 200 ml of a mixed solution of dichloromethane
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under the reduced pressure

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
IC=1N=C(N2C1SC=C2)C
Measurements
Type Value Analysis
AMOUNT: MASS 13.08 g
YIELD: CALCULATEDPERCENTYIELD 105.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.